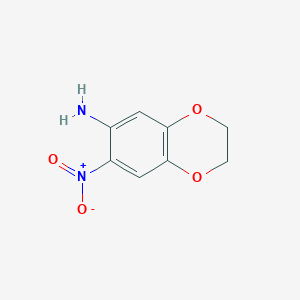

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

説明

BenchChem offers high-quality 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLCYUDKBMTETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345800 | |

| Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62140-78-7 | |

| Record name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine: A Critical Heterocyclic Building Block

The following technical guide details the chemical structure, synthesis, and applications of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 62140-78-7), a critical intermediate in the synthesis of fused heterocyclic systems.

Technical Whitepaper & Synthetic Guide

Executive Summary

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (also known as 6-amino-7-nitro-1,4-benzodioxane) is a disubstituted derivative of the privileged 1,4-benzodioxane scaffold. It serves as a pivotal "ortho-nitroaniline" equivalent, embedded within a bicyclic ether system. Its primary utility lies in its reduction to 2,3-dihydro-1,4-benzodioxine-6,7-diamine , a gateway precursor for synthesizing tricyclic bioactive cores such as [1,4]dioxino[2,3-g]quinoxalines and [1,4]dioxino[2,3-f]benzimidazoles . These fused systems are heavily investigated in kinase inhibition, alpha-adrenergic modulation, and DNA-intercalating antitumor agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine |

| Common Synonyms | 6-Amino-7-nitro-1,4-benzodioxane; 6-Amino-7-nitrobenzodioxan |

| CAS Number | 62140-78-7 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| SMILES | Nc1cc2OCCOc2cc1[O-] |

| Beilstein/Reaxys ID | Available in proprietary databases |

Structural Analysis

The molecule features a 1,4-benzodioxane ring fused to a benzene ring substituted with an amino group (-NH₂) at position 6 and a nitro group (-NO₂) at position 7.

-

Electronic Push-Pull: The electron-donating amino group and the electron-withdrawing nitro group are ortho to each other. This creates a strong intramolecular hydrogen bond (NH···O=N), stabilizing the planar conformation and reducing the basicity of the amine compared to the non-nitrated parent.

-

Lipophilicity: The ethylene bridge (C2-C3) adds conformational constraint and lipophilicity compared to a simple catechol analog.

-

Reactivity: The C-N bond of the nitro group activates the adjacent amine towards diazotization or condensation, while the nitro group itself is susceptible to reduction.

Physicochemical Properties (Predicted & Experimental)

| Property | Value / Description | Note |

| Appearance | Orange to Red Crystalline Solid | Typical of o-nitroanilines due to n→π* transitions. |

| Melting Point | >150 °C (Decomp.) | High lattice energy due to polarity/H-bonding. |

| Solubility | DMSO, DMF, Ethyl Acetate | Poor water solubility; moderate in chlorinated solvents. |

| pKa (Conj. Acid) | ~1.0 - 2.0 | Drastically lower than aniline (4.6) due to -NO₂ electron withdrawal. |

Synthetic Pathways

The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically follows a Protection-Nitration-Deprotection strategy to ensure regioselectivity and prevent oxidation of the amino group.

The "Acetamide Route" (Recommended)

Direct nitration of 1,4-benzodioxan-6-amine is hazardous and yields tars. The proven industrial route utilizes an acetamide protecting group to direct the incoming nitro group to the ortho position (position 7).

Step 1: Protection

-

Substrate: 1,4-Benzodioxan-6-amine (CAS 22013-33-8).

-

Reagent: Acetic anhydride (

). -

Product:

-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. -

Mechanism: Nucleophilic acyl substitution.

Step 2: Regioselective Nitration

-

Reagent: Conc.

/ -

Directing Effect: The acetamido group is a strong ortho/para director. Since the para position (relative to N) is occupied by the ether bridge, nitration occurs ortho to the amine (position 7). The alkoxy groups at 5/8 also direct, but the amide influence dominates.

-

Product:

-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.[1]

Step 3: Hydrolysis (Deprotection)

-

Reagent: Dilute

or -

Product: 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine .

Visualization of Synthesis Logic

Figure 1: Stepwise synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine from the parent benzodioxane scaffold.

Reactivity & Applications in Drug Discovery

The core value of CAS 62140-78-7 is its role as a precursor to 6,7-diamino-1,4-benzodioxane (CAS 81927-47-1). This diamine is the "lock-and-key" intermediate for generating tricyclic heterocycles.

Divergent Synthesis Pathways

-

Reduction to Diamine:

-

Catalytic hydrogenation (

, Pd/C) or chemical reduction ( -

Result: A highly electron-rich ortho-diamine system.

-

-

Cyclization to Quinoxalines:

-

Condensation of the diamine with 1,2-dicarbonyls (e.g., glyoxal, ethyl pyruvate).

-

Application: Synthesis of [1,4]dioxino[2,3-g]quinoxalines, which are potent DNA intercalators and potential topoisomerase inhibitors.

-

-

Cyclization to Imidazoles:

-

Reaction with formic acid or cyanogen bromide.

-

Application: Synthesis of fused benzimidazoles used in antiviral research.

-

-

Oxidation to Furoxans:

Pathway Visualization

Figure 2: Divergent synthesis pathways originating from the 7-nitro-6-amine scaffold.

Experimental Protocol: Reduction to Diamine

Note: This protocol describes the conversion of the subject molecule to its most common downstream intermediate.

Objective: Synthesis of 2,3-dihydro-1,4-benzodioxine-6,7-diamine (CAS 81927-47-1).

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge the flask with 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (10.0 mmol, 1.96 g) and Ethanol (50 mL).

-

Catalyst Addition: Add 10% Pd/C (200 mg) carefully under a nitrogen stream (Caution: Pyrophoric).

-

Reduction:

-

Method A (Hydrogenation): Purge with

gas (balloon pressure) and stir vigorously at RT for 4–6 hours. -

Method B (Transfer Hydrogenation): Add Hydrazine hydrate (50 mmol) dropwise at reflux.

-

-

Workup: Filter the catalyst through a pad of Celite. Wash the pad with ethanol.

-

Isolation: Concentrate the filtrate in vacuo. The diamine is air-sensitive; store under inert gas or use immediately.

-

Yield: Typically 85–95%.

-

Characterization: Mass Spec (M+H = 167.1).

-

Safety & Handling

-

Hazards: As a nitroaniline derivative, this compound should be treated as Toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).

-

PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

References

-

Sigma-Aldrich. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine Product Data. Retrieved from .[4]

-

ChemicalBook. CAS 62140-78-7 Entry & Suppliers. Retrieved from .

-

ResearchGate. Sulfonation and sulfation of 1,3-dihydroxybenzene... (Mentions synthesis of 6-amino-7-nitro-1,4-benzodioxane). Retrieved from .

-

PubChem. 1,4-Benzodioxan-6-amine (Parent Amine Data). Retrieved from .

-

Google Patents. Process for Catalytic Reduction of Nitro Compounds to Amines. Retrieved from .

Sources

Safety Data Sheet (SDS) for 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Topic: Enhanced Safety Data Guide: 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine Content Type: Technical Safety Whitepaper & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1]

Executive Safety Summary

Compound Identity:

-

Chemical Name: 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine[1][2]

-

Synonyms: 6-Amino-7-nitro-1,4-benzodioxane; 6-Amino-7-nitrobenzodioxan.[1]

-

CAS Number: [Research Chemical / Non-Listed] (Note: While specific CAS numbers exist for the non-nitro precursor (22013-33-8) and the nitro-only precursor (16498-20-7), this specific isomer is often treated as a transient intermediate in the synthesis of quinazoline-based alpha-blockers like Doxazosin. Treat as High Hazard due to structural alerts.)

Operational Risk Profile: This compound belongs to the Nitroaniline structural class, fused with a Benzodioxane ring. This hybrid structure presents a dual-threat profile:

-

Hematologic Toxicity: Like all nitroanilines, it is a potent Methemoglobinemia inducer. It oxidizes ferrous hemoglobin (

) to ferric hemoglobin ( -

Genotoxic Potential: The nitro-aromatic amine motif is a structural alert for mutagenicity (Ames Positive potential) via metabolic activation (N-hydroxylation).[1]

Immediate Action Required:

-

Containment: Handle strictly within a chemical fume hood or glovebox.[1]

-

Skin: Zero-tolerance for dermal contact.[1] Rapid permeation is expected.[1]

Physicochemical Profiling & Properties

Data is derived from structural analog read-across (SAR) where experimental values for this specific isomer are absent.

| Property | Value / Description | Technical Note |

| Physical State | Solid (Crystalline) | Likely yellow to orange needles (characteristic of nitro-amines).[1] |

| Molecular Formula | High oxygen content relative to carbon.[1] | |

| Molecular Weight | 196.16 g/mol | -- |

| Melting Point | >150°C (Estimated) | Higher than 6-nitro-1,4-benzodioxane (120°C) due to H-bonding ( |

| Solubility | DMSO, DMF, hot Ethanol | Poor water solubility. Lipophilic nature increases skin absorption risk.[1] |

| LogP (Octanol/Water) | ~1.5 - 2.0 (Predicted) | Indicates moderate lipophilicity; sufficient for rapid dermal uptake.[1] |

| Decomposition | >200°C | Risk of Thermal Runaway: Nitro compounds can decompose exothermically.[1] |

Hazard Identification & Toxicological Mechanism

GHS Classification (Read-Across Assessment)

Based on the toxicity profiles of 4-nitroaniline and 1,4-benzodioxan-6-amine.[1]

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

-

Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).[1]

-

Acute Toxicity (Inhalation): Category 3 (Toxic if inhaled).[1]

-

STOT - Repeated Exposure: Category 2 (Blood/Hematopoietic System).[1]

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

-

Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).

Mechanism of Action: The Methemoglobinemia Pathway

The primary acute danger is not direct tissue corrosion, but "internal suffocation." Upon entry, hepatic enzymes (CYP450) metabolize the compound.

Figure 1: Metabolic Activation & Toxicity Pathway This diagram illustrates the bio-activation of the nitro group into the toxic N-hydroxy species.[1]

Caption: The redox cycling between N-hydroxylamine and Nitroso intermediates continuously oxidizes Hemoglobin, leading to rapid systemic hypoxia.[1]

Handling, Containment & PPE Strategy

Standard laboratory PPE is insufficient for nitro-aromatics due to their high permeation rates through standard nitrile.[1]

The "Barrier-Breakthrough" Protocol

| PPE Component | Recommendation | Scientific Rationale |

| Gloves (Primary) | Silver Shield / Laminate (0.025 mm) | Standard Nitrile degrades in <15 mins against nitro-aromatics in solution.[1] Laminate offers >4h protection.[1] |

| Gloves (Outer) | Nitrile (Disposable) | Used only for mechanical protection of the inner laminate glove. |

| Respiratory | P3 / N100 Filter (Solids) | If handling powder outside a hood (NOT recommended), HEPA filtration is mandatory. |

| Body | Tyvek® Lab Coat | Prevents dust accumulation on street clothes (secondary contamination risk). |

Engineering Controls

-

Solid Handling: Use a static-dissipative balance enclosure.[1] Nitro compounds are potential energetic materials; static discharge during weighing can trigger decomposition.[1]

-

Solution Handling: All solvent work must occur in a certified fume hood with a face velocity >0.5 m/s.[1]

Experimental Workflow & Synthesis Stability

Storage Stability:

-

Light Sensitivity: The amino-nitro motif is photo-labile.[1] Store in amber vials.

-

Thermal Sensitivity: Store at +2°C to +8°C. Do not store near oxidizers or reducing agents.[1]

Figure 2: Safe Handling Workflow (Process Logic)

Caption: Step-by-step logic for minimizing exposure and chemical incompatibility risks during experimental use.

Emergency Response (Medical)

Disclaimer: This section is for information only. Always consult a medical professional.

-

Signs of Exposure:

-

First Aid:

-

Physician Note:

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89148, 1,4-Benzodioxan-6-ylamine. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Toxicity of Nitrobenzenes and Nitroanilines: Structure-Activity Relationships. Retrieved from [Link]

Sources

- 1. 57672-33-0|7-Nitro-1,4-benzodioxane-6-carboxylic Acid|BLD Pharm [bldpharm.com]

- 2. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | C8H8N2O4 | CID 607208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assessment of toxicity of o-nitrochlorobenzene in rats following a 4-week inhalation exposure [pubmed.ncbi.nlm.nih.gov]

Toxicity and handling precautions for benzodioxin amines

Executive Summary & Molecular Architecture

Benzodioxin amines (specifically 1,4-benzodioxan derivatives) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for alpha-adrenergic antagonists (e.g., Doxazosin) and serotonergic modulators. While their therapeutic utility is vast, their handling presents a dual-hazard profile: chemical toxicity inherent to the aromatic amine functionality and pharmacological toxicity derived from their high potency against CNS and cardiovascular targets.

This guide moves beyond generic safety data sheets (SDS) to address the specific risks encountered during the synthesis, purification, and bio-assay of these compounds.

Structure-Activity Relationship (SAR) & Toxicity

The 1,4-benzodioxan ring system mimics the catechol moiety of endogenous neurotransmitters (epinephrine/norepinephrine) but lacks the metabolic instability of the catechol hydroxyls.

-

Pharmacological Hazard: The amine tail (often a piperazine or alkylamine) confers high affinity for

-adrenergic and -

Chemical Hazard: Like many aniline analogues, the primary amine metabolites can undergo N-hydroxylation, leading to reactive electrophiles capable of protein haptenization (sensitization) or DNA intercalation (genotoxicity).

Metabolic Activation & Bio-transformation

Understanding the metabolic fate of benzodioxin amines is critical for assessing chronic exposure risks. The primary clearance pathways involve Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

Figure 1: Metabolic Activation Pathway

The following diagram illustrates the bio-transformation of a generic 1,4-benzodioxan-amine, highlighting the formation of potentially reactive quinone-imine intermediates.

Caption: Metabolic divergence showing the critical N-oxidation pathway leading to potential sensitization.

Occupational Hygiene & Handling Protocols

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation. The following protocols utilize a Performance-Based Control Banding approach.

The "Double-Glove" Indicator System

For handling concentrated stock solutions (>10 mM) or neat oils:

-

Inner Layer: High-breakthrough Laminate Film (EVOH/PE) gloves (e.g., Ansell Barrier™). These provide >480 min protection against aromatics but offer poor dexterity.

-

Outer Layer: Disposable Nitrile gloves. These protect the expensive inner glove from abrasion and provide a grip surface.

-

Protocol: If the outer nitrile glove is splashed, strip and replace immediately. The inner laminate glove ensures the chemical never touches skin during the change.

Engineering Controls & PPE Matrix

| Hazard Level | State | Concentration | Engineering Control | Required PPE |

| Low | Solid / Salt | < 10 mg total | Weighing Enclosure | Nitrile (Double), Lab Coat, Safety Glasses |

| Medium | Solution | < 100 mM | Fume Hood (Face Vel > 0.5 m/s) | Nitrile (Double), Tyvek Sleeves, Goggles |

| High | Neat Oil / Free Base | > 1 g or Synthesis | Glove Box or Closed System | Laminate Liners , Chem-Tape at wrists, Face Shield |

Synthesis & Precursor Management

The synthesis of benzodioxin amines often involves Epichlorohydrin or Ethylene Dibromide , both of which are potent alkylating agents and carcinogens.

-

Critical Control Point: The alkylation of catechol is the highest risk step.

-

Quenching Protocol: Residual alkylating agents must be quenched in situ (e.g., with aqueous ammonia or thiosulfate) before the reaction mixture is removed from the inert atmosphere.

Figure 2: Safe Handling Workflow

A logic-gated workflow for handling benzodioxin amines from storage to waste.

Caption: Workflow emphasizing the acidification of waste to reduce volatility of the free amine.

Emergency Response: The "Neutralize First" Principle

Unlike standard solvent spills, wiping a benzodioxin amine spill with water or acetone can increase volatility or spread the contamination.

The Protocol:

-

Isolate: Evacuate the immediate area (10 ft radius).

-

Neutralize: Apply a weak acid solution (e.g., 5% Citric Acid or Sodium Bisulfate) to the spill.

-

Absorb: Once protonated, absorb with vermiculite or chem-pads.

-

Clean: Wipe surface with soap and water after salt formation.

Medical Surveillance: If exposure occurs, medical personnel must be informed of the potential for adrenergic blockade . Standard epinephrine treatment for anaphylaxis may be complicated by the compound's alpha-blocking activity (potential for "epinephrine reversal" leading to worsening hypotension).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89148, 1,4-Benzodioxan-6-ylamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 1,4-benzodioxane derivatives and CLP Classification. Retrieved from [Link]

-

Chaplan, S. R., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

A-Z Guide to 7-Nitro-1,4-Benzodioxan-6-Amine Synthesis: Pathways, Protocols, and Mechanistic Insights

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,4-benzodioxan-6-amine is a pivotal chemical intermediate, most notably in the synthesis of alpha-1 adrenergic receptor antagonists such as Doxazosin.[1][2] Its synthesis is a critical step that dictates the efficiency and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive review of the predominant synthesis pathways for 7-nitro-1,4-benzodioxan-6-amine, grounded in established chemical principles. We will dissect the most widely adopted multi-step synthesis starting from 1,4-benzodioxan-6-amine, offering a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of reaction parameters. The core of this synthesis relies on a classic protecting group strategy followed by electrophilic aromatic substitution, and finally, deprotection—a testament to the enduring logic of synthetic organic chemistry.

Introduction: The Strategic Importance of 7-Nitro-1,4-benzodioxan-6-amine

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds that interact with a variety of pharmacological targets.[3] 7-Nitro-1,4-benzodioxan-6-amine (CAS No. 67393-27-3) serves as a highly functionalized building block.[4] The strategic placement of the amino and nitro groups on the benzene ring makes it an ideal precursor for constructing more complex heterocyclic systems, such as the quinazoline core found in Doxazosin.[2] The synthesis of this intermediate is therefore a subject of significant interest in process chemistry and drug development, where an efficient, scalable, and high-purity route is paramount.

The Primary Synthesis Pathway: A Three-Step Approach

The most common and logically sound pathway to synthesize 7-nitro-1,4-benzodioxan-6-amine begins with the commercially available 1,4-benzodioxan-6-amine. The synthesis unfolds over three key steps:

-

Protection (Acylation): The amino group of the starting material is protected, typically as an acetamide.

-

Nitration: An electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring.

-

Deprotection (Hydrolysis): The protecting group is removed to yield the final product.

This strategy is essential because the unprotected amine group (-NH₂) is a powerful activating group that would lead to uncontrolled and undesirable side reactions during nitration. Converting it to an acetamido group (-NHCOCH₃) moderates its activating effect and sterically directs the incoming electrophile to the desired position.

Caption: The primary three-step synthesis pathway.

Detailed Mechanistic Analysis and Protocols

Step 1: Protection via Acylation

-

Objective: To protect the primary amine to prevent side reactions and direct the subsequent nitration.

-

Mechanism: The lone pair of electrons on the nitrogen atom of 1,4-benzodioxan-6-amine acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable acetamide, 6-acetamido-1,4-benzodioxan.

Experimental Protocol:

-

Dissolve 1,4-benzodioxan-6-amine in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride dropwise while maintaining the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain 6-acetamido-1,4-benzodioxan.

Step 2: Electrophilic Nitration

-

Objective: To introduce a nitro group at the C-7 position.

-

Mechanism: This is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The acetamido group is an ortho, para-director. Since the para position is occupied by the dioxan ring fusion, the electrophilic attack is directed to the ortho positions. The C-7 position is favored over the C-5 position due to reduced steric hindrance. The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex). A weak base (like water or HSO₄⁻) then removes a proton from the ring, restoring aromaticity and yielding 6-acetamido-7-nitro-1,4-benzodioxan.[5]

Experimental Protocol:

-

Add the 6-acetamido-1,4-benzodioxan from Step 1 to glacial acetic acid or concentrated sulfuric acid, ensuring it is fully dissolved.

-

Cool the mixture to a low temperature, typically between 0 and 10 °C, using an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping it cold.

-

Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining strict temperature control.

-

Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection via Hydrolysis

-

Objective: To remove the acetyl protecting group and reveal the primary amine.

-

Mechanism: The acetamide is hydrolyzed under acidic or basic conditions. In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. A water molecule attacks the carbonyl carbon, and after a series of proton transfers, acetic acid is eliminated, and the protonated amine is formed. A final deprotonation step yields the target molecule, 7-nitro-1,4-benzodioxan-6-amine. A similar process occurs under basic conditions, involving nucleophilic attack by a hydroxide ion.[6]

Experimental Protocol (Acidic Hydrolysis):

-

Suspend the 6-acetamido-7-nitro-1,4-benzodioxan in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

-

Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-nitro-1,4-benzodioxan-6-amine.

Comparative Data and Optimization

The efficiency of each step is critical for the overall yield of the process. Below is a table summarizing typical conditions and reported yields found in synthetic literature.

| Step | Reagents | Solvent | Temperature (°C) | Typical Yield |

| 1. Acylation | Acetic Anhydride | Glacial Acetic Acid | 0 - 25 | >95% |

| 2. Nitration | HNO₃ / H₂SO₄ | Glacial Acetic Acid | 0 - 10 | 70-85% |

| 3. Hydrolysis | Conc. HCl / H₂O | Ethanol | Reflux (~80°C) | 85-95% |

Key Optimization Insights:

-

Nitration Temperature: This is the most critical parameter. Temperatures above 10 °C can lead to the formation of dinitro- and other over-nitrated byproducts, significantly reducing the yield and complicating purification.

-

Acid Choice in Nitration: While a mixture of nitric and sulfuric acid is most common, some protocols use nitric acid in glacial acetic acid.[5] The H₂SO₄ system generates a higher concentration of the nitronium ion, often leading to faster reactions, but requires more stringent temperature control.

-

Hydrolysis Conditions: Both acidic and basic hydrolysis are effective.[6] The choice often depends on the stability of the substrate and the ease of workup. Acidic hydrolysis results in the ammonium salt, which precipitates upon cooling and can be easily filtered before neutralization.

Alternative Synthetic Considerations

While the three-step pathway from 1,4-benzodioxan-6-amine is dominant, other routes are conceptually possible, though less frequently employed. One alternative involves the reduction of a dinitro precursor. This would entail:

-

Nitration of 1,4-benzodioxan to form 6,7-dinitro-1,4-benzodioxan.

-

Selective reduction of one nitro group to an amine.

This approach is challenging due to the difficulty in achieving selective mono-reduction of the two nitro groups, which often requires specialized reagents and carefully controlled conditions.[7] Therefore, the protecting group strategy remains the most reliable and widely adopted method.

Conclusion

The synthesis of 7-nitro-1,4-benzodioxan-6-amine is a well-established process that hinges on the fundamental principles of protecting group chemistry and electrophilic aromatic substitution. The three-step sequence involving acylation, nitration, and hydrolysis provides a robust and high-yielding pathway to this valuable pharmaceutical intermediate. For process chemists and researchers, the key to a successful synthesis lies in the meticulous control of reaction conditions, particularly temperature during the critical nitration step. This guide provides the foundational knowledge and practical protocols necessary to approach this synthesis with confidence and scientific rigor.

References

-

ResearchGate. Synthesis of a New Doxazosin‐Related Compound. Available at: [Link]

-

Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]

- Google Patents.CN1083451C - Process for synthesizing doxazosin mesylate.

- Google Patents.EP2421857B1 - Process for the preparation of doxazosin and salts thereof.

-

Journal of Medicinal Chemistry. 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents. Available at: [Link]

-

MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Available at: [Link]

-

PubChem. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine. Available at: [Link]

-

ResearchGate. A complete study of Doxazosin characterization. Available at: [Link]

-

AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Available at: [Link]

-

PrepChem.com. Synthesis of 5-amino-6-nitro-1,3-benzodioxole. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. air.unimi.it [air.unimi.it]

- 4. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine | C8H8N2O4 | CID 607208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Technical Application Note: Nucleophilic Substitution & Functionalization of 6-Amino-7-nitro-1,4-benzodioxane

Executive Summary

This technical guide details the reactivity profile and experimental protocols for 6-Amino-7-nitro-1,4-benzodioxane (CAS: 66460-57-5 / Analogous Isomers), a critical pharmacophore in medicinal chemistry. This scaffold is a privileged structure in the synthesis of

The primary focus of this note is the nucleophilic utility of the C6-amino group in substitution reactions (

Chemical Profile & Reactivity Analysis

Structural Properties

The molecule consists of an electron-rich 1,4-benzodioxane ring substituted with an electron-donating amino group (

-

Electronic Environment: The 1,4-benzodioxane ring is generally electron-rich due to the two oxygen atoms. However, the C7-nitro group exerts a strong inductive ($ -I

-M $) withdrawing effect. -

Nucleophilicity Modulation: The C6-amino group is an aniline derivative. Its nucleophilicity is attenuated by the ortho-nitro group. The lone pair on the nitrogen is less available for attack due to electron withdrawal, making

reactions slower than with unsubstituted 1,4-benzodioxan-6-amine. -

Intramolecular Interaction: A weak intramolecular hydrogen bond may exist between the amine protons and the nitro oxygen, further stabilizing the ground state and raising the activation energy for nucleophilic attack.

Reaction Pathways

The compound primarily participates in two classes of nucleophilic substitution:

- N-Alkylation: Direct attack of the amine on alkyl halides.

-

Nucleophilic Acyl Substitution: Attack on acyl chlorides or anhydrides to form amides.

Reactivity Flowchart (Graphviz)

Figure 1: Primary reaction pathways for 6-Amino-7-nitro-1,4-benzodioxane. The S_N2 pathway is critical for generating adrenergic receptor ligands.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary Amines)

Objective: To attach a pharmacophore tail (e.g., 2-bromoethyl ether derivative) to the C6-amine. This is the standard route for synthesizing WB-4101 analogs.

Challenges:

-

Low Nucleophilicity: The nitro group deactivates the amine.

-

Over-Alkylation: Risk of forming tertiary amines or quaternary ammonium salts.

Reagents:

-

Substrate: 6-Amino-7-nitro-1,4-benzodioxane (1.0 eq)

-

Electrophile: Alkyl Bromide (1.1 eq)

-

Base: Potassium Carbonate (

) (2.0 - 3.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for Finkelstein exchange

-

Solvent: Acetonitrile (

) or DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-Amino-7-nitro-1,4-benzodioxane (1.0 mmol) in anhydrous Acetonitrile (5 mL).

-

Base Addition: Add anhydrous

(2.5 mmol). Stir at room temperature for 10 minutes.-

Expert Note: Using a weak inorganic base prevents side reactions.

is preferred over organic bases (TEA) for

-

-

Catalyst & Electrophile: Add KI (0.1 mmol) followed by the Alkyl Bromide (1.1 mmol).

-

Mechanistic Insight: KI facilitates the in situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction), accelerating the attack by the deactivated aniline.

-

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Duration: Typically 12–24 hours due to the electron-withdrawing nitro group.

-

-

Work-up:

-

Purification: Flash column chromatography on silica gel. The secondary amine product is usually less polar than the starting material but distinct from the dialkylated byproduct.

Protocol B: Nucleophilic Acyl Substitution (Amide Coupling)

Objective: Functionalization of the amine with an acyl chloride.

Reagents:

-

Substrate: 6-Amino-7-nitro-1,4-benzodioxane (1.0 eq)

-

Acyl Chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.5 eq)

-

Solvent: Dichloromethane (DCM) (Dry)

Methodology:

-

Dissolve the substrate in dry DCM at

. -

Add TEA.

-

Add Acyl Chloride dropwise.

-

Expert Note: Despite the deactivation from the nitro group, acyl chlorides are sufficiently electrophilic that this reaction proceeds readily at RT.

-

-

Stir at RT for 2–4 hours.

-

Quench with saturated

.[2] Extract with DCM.

Experimental Data & Optimization

The following table summarizes optimization studies for the N-Alkylation of 6-Amino-7-nitro-1,4-benzodioxane with 2-(2,6-dimethoxyphenoxy)ethyl bromide (a common fragment in drug discovery).

| Entry | Solvent | Base | Temp ( | Time (h) | Yield (%) | Notes |

| 1 | Ethanol | 78 (Reflux) | 24 | 15% | Poor solubility; Base too weak for rapid conversion. | |

| 2 | DMF | 100 | 12 | 45% | Significant dialkylation observed due to high temp. | |

| 3 | Acetonitrile | 82 (Reflux) | 18 | 78% | Optimal balance of rate vs. selectivity. | |

| 4 | THF | NaH | 0 to RT | 4 | 30% | Over-reaction; formation of side products. |

Process Workflow Diagram

Figure 2: Optimized workflow for the mono-alkylation of 6-Amino-7-nitro-1,4-benzodioxane.

Mechanistic Discussion & Troubleshooting

The "Ortho-Effect"

The 7-nitro group is the defining feature of this substrate's reactivity. In standard aniline alkylations, the lone pair is highly available. Here, the resonance structure places a positive charge density on the ring carbons, pulling electron density from the nitrogen.

-

Consequence: The nucleophile is "harder" and less reactive.

-

Solution: This necessitates the use of iodide catalysis (KI) . The alkyl bromide is converted to an alkyl iodide in situ. The iodide is a better leaving group, compensating for the poor nucleophilicity of the amine [1].

Selectivity (Mono- vs. Di-alkylation)

Because the starting material is deactivated, the mono-alkylated product is actually more nucleophilic than the starting material (alkyl groups are electron-donating). This creates a risk of "runaway" reaction to the dialkylated product.

-

Control Strategy: Use a slight excess of the amine (if affordable) or strictly control stoichiometry (1:1.1). Do not use strong bases like NaH, which deprotonate the amide/amine aggressively.

References

-

Nucleophilic Substitution Mechanisms

- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews.

- Context: Foundational text on and mechanisms relevant to deactiv

-

Benzodioxane Scaffold in Medicinal Chemistry

- Gao, Y., et al. (2013). Synthesis and biological evaluation of 1,4-benzodioxane derivatives as potential -adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters.

- Context: Describes the synthesis of WB-4101 analogs using the specific N-alkyl

-

Synthesis of 6-Amino-7-nitro-1,4-benzodioxane

-

Application in Kinase Inhibition

-

Vazquez, G. N., et al. (2022). 1,4-Benzodioxane: An Evergreen, Versatile Scaffold in Medicinal Chemistry.[6] International Journal of Molecular Sciences.

- Context: Reviews the broad utility of this scaffold, including the nitro/amino substitution p

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. 1,4-Benzodioxan-6-ylamine | C8H9NO2 | CID 89148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis and Characterization of Benzodioxane-Based Azo Dyes

Executive Summary

This application note details the protocol for synthesizing azo dyes derived from 1,4-benzodioxan-6-amine (also known as 3,4-ethylenedioxyaniline). Benzodioxane moieties are privileged scaffolds in medicinal chemistry, exhibiting significant antimicrobial and anticancer properties. When coupled with the azo chromophore (

This guide provides a self-validating workflow for the diazotization of the 6-amine precursor and its subsequent coupling with activated aromatic systems (e.g.,

Chemical Basis & Mechanism[1][2]

The Precursor: 1,4-Benzodioxan-6-amine

Unlike simple aniline, the 1,4-benzodioxane ring contains an ethylenedioxy bridge fused to the benzene ring. This group exerts a strong electron-donating effect (+M effect) .

-

Impact on Diazotization: The amine is highly nucleophilic, facilitating rapid reaction with nitrous acid.

-

Impact on Coupling: The resulting diazonium salt is electron-rich relative to nitro-anilines. Consequently, it is a weaker electrophile . Successful coupling requires highly activated nucleophiles (e.g., naphthols, phenols, or tertiary amines) and precise pH control to maximize the concentration of the reactive species (e.g., phenoxide ion).

Reaction Pathway Visualization

The following diagram outlines the critical pathway and decision points in the synthesis.

Figure 1: Step-wise workflow for the conversion of benzodioxan-6-amine to azo dye.

Experimental Protocols

Materials

-

Precursor: 1,4-Benzodioxan-6-amine (CAS: 22013-33-8)

-

Reagents: Sodium Nitrite (

), Hydrochloric Acid ( -

Couplers: 2-Naphthol (Beta-naphthol), Phenol, or Resorcinol.

-

Solvents: Ethanol, Distilled Water.

Protocol A: Preparation of Diazonium Salt (The "Engine")

Objective: To generate the electrophilic benzodioxan-6-diazonium chloride.

-

Dissolution: In a 250 mL beaker, dissolve 1.51 g (10 mmol) of 1,4-benzodioxan-6-amine in 5 mL of concentrated HCl diluted with 10 mL of distilled water .

-

Cooling: Place the beaker in an ice-salt bath. Cool the solution to 0–5°C . Stir magnetically.[1]

-

Note: The amine hydrochloride salt may precipitate; this is normal. It will redissolve as it reacts.

-

-

Nitrosation: Dissolve 0.75 g (11 mmol) of

in 5 mL of water . Add this solution dropwise to the amine mixture over 10 minutes, maintaining temperature below 5°C. -

Validation (Self-Correction Step):

-

After addition, dip a glass rod into the solution and touch it to Starch-Iodide paper .

-

Result: Immediate blue/black color indicates excess nitrous acid (Required state).

-

Correction: If no color change, add small aliquots of

solution until the test is positive.

-

-

Stabilization: Add 0.1 g of Urea to decompose the excess nitrous acid (prevents side reactions during coupling). The solution should now be clear. Keep cold.

Protocol B: Coupling Reaction (The "Chassis")

Objective: Coupling with 2-Naphthol to form 1-[(1,4-benzodioxan-6-yl)diazenyl]naphthalen-2-ol.

-

Coupler Preparation: In a separate flask, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C .[1][2]

-

Addition: Slowly add the cold diazonium salt solution (from Protocol A) to the alkaline naphthol solution with vigorous stirring.

-

Observation: A deep red/orange precipitate will form immediately.

-

-

pH Control: Check pH. It must remain basic (pH > 9). If it drops, add 10% NaOH dropwise.

-

Why? The nucleophile is the naphthoxide ion. At low pH, it converts back to naphthol, halting the reaction.

-

-

Completion: Stir for 30–60 minutes at 0–5°C, then allow to warm to room temperature.

-

Work-up: Acidify slightly with dilute HCl (to pH ~6) to ensure the dye is fully precipitated and free of sodium salts. Filter the solid under vacuum.

-

Purification: Recrystallize from hot Ethanol/Water (80:20).

Results & Characterization

Expected Data Yields

The following table summarizes typical results when coupling 1,4-benzodioxan-6-amine with common substrates.

| Coupling Component | Medium | Visual Color | Typical Yield (%) | |

| 2-Naphthol | Alkaline ( | Deep Red | 75 - 85% | 480 - 495 |

| 1-Naphthol | Alkaline ( | Brown/Violet | 70 - 80% | 500 - 520 |

| Resorcinol | Alkaline ( | Orange | 65 - 75% | 440 - 460 |

| Salicylic Acid | Alkaline ( | Yellow | 60 - 70% | 410 - 430 |

Spectroscopic Validation

To confirm the structure, look for these key signals:

-

FT-IR:

-

Azo Bond (

): Weak band at 1400–1500 cm⁻¹. -

Ether Linkage (

): Strong bands at 1200–1250 cm⁻¹ (characteristic of the benzodioxane ring). -

Hydroxyl (

): Broad band at 3200–3400 cm⁻¹ (if using phenolic couplers).

-

-

1H NMR (DMSO-d6):

-

Ethylenedioxy protons: Singlet or tight multiplet at

4.2–4.3 ppm (4H). -

Aromatic protons: Distinct splitting pattern for the 1,4-benzodioxane ring (often a doublet and singlet around 6.8–7.5 ppm).

-

Troubleshooting Logic

Use this logic tree to resolve common synthetic failures.

Figure 2: Troubleshooting decision tree for azo coupling optimization.

Safety & Handling

-

Azo Compounds: Many azo dyes are potential carcinogens.[2][3][4] While benzodioxane derivatives are often explored for therapeutic use, all intermediates should be treated as toxic . Handle in a fume hood.

-

Diazonium Salts: Unstable when dry. Never dry the intermediate diazonium salt ; use it immediately in solution. Explosive decomposition can occur if isolated.

-

Waste Disposal: Azo dyes are recalcitrant pollutants. Do not dispose of down the drain. Use specific organic waste containers for incineration.

References

-

Synthesis and Biological Activity: Khanum, R. et al. "Synthesis characterization and versatile applications of 1,4-benzodioxan-6-amine based novel azo dyes." Inorganic Chemistry Communications, 2023.

- General Diazotization Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.

- Coupling Mechanism: Zollinger, H. Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH, 2003.

-

Antimicrobial Applications: "Biological activity of azo dyes produced by microorganisms." MDPI, 2023.

-

Reaction Conditions: "Azocoupling of benzenediazonium chloride with 2-naphthol." OC-Praktikum, Ludwig-Maximilians-Universität München.

Sources

Application Notes and Protocols for the Selective Reduction of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Introduction

The selective reduction of the nitro group in 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine to yield 2,3-Dihydro-1,4-benzodioxin-6,7-diamine is a critical transformation in the synthesis of various pharmacologically active compounds and functional materials. The presence of both a nitro and an amino group on the same aromatic ring presents a significant chemoselectivity challenge. A successful reduction strategy must exclusively target the nitro functionality while preserving the existing primary amine. This document provides a detailed guide for researchers, scientists, and drug development professionals on suitable reagents and robust protocols for achieving this selective reduction with high efficiency and purity.

The primary challenge lies in preventing the over-reduction or undesired side reactions involving the amino group. The choice of reducing agent and reaction conditions is therefore paramount to the success of this synthetic step. This guide will explore several field-proven methods, offering a comparative analysis to aid in selecting the most appropriate protocol for specific laboratory settings and scales.

Understanding the Chemoselectivity

The selective reduction of a nitro group in the presence of an amine is governed by the difference in the electronic nature and reactivity of the two functional groups. The nitro group is a strong electron-withdrawing group, making the nitrogen atom highly electrophilic and susceptible to reduction. Conversely, the amino group is a strong electron-donating group. While amines can be oxidized, they are generally stable under many reducing conditions that are effective for nitro groups. The key is to employ a reducing system that is powerful enough to reduce the nitro group but mild enough to not affect the amino group or the benzodioxin ring system.

Recommended Reagents and Protocols

Several reducing systems have been demonstrated to be effective for the chemoselective reduction of aromatic nitro compounds in the presence of other sensitive functional groups.[1] Based on a thorough review of the literature, the following reagents are recommended for the selective reduction of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is an advantageous alternative to traditional catalytic hydrogenation using high-pressure hydrogen gas, offering enhanced safety and operational simplicity.[2][3] This method utilizes a hydrogen donor in the presence of a heterogeneous catalyst.

Rationale for Selection: CTH is known for its excellent chemoselectivity in reducing nitro groups while tolerating a wide range of other functional groups, including amines and halogens.[2] The use of a hydrogen donor like ammonium formate makes the procedure experimentally straightforward and scalable.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Addition of Reagents: Add ammonium formate (5.0 eq) to the solution.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 2,3-Dihydro-1,4-benzodioxin-6,7-diamine.

Data Summary Table: Catalytic Transfer Hydrogenation

| Parameter | Value |

| Substrate | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine |

| Reagents | Ammonium formate, 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Temperature | Reflux (60-80 °C) |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Method 2: Reduction with Iron in a Neutral Medium

The use of iron powder in the presence of an electrolyte like ammonium chloride offers a classic, cost-effective, and highly efficient method for the reduction of aromatic nitro compounds.[4][5] This method is particularly well-suited for large-scale syntheses due to the low cost of reagents and its operational simplicity.[5]

Rationale for Selection: The Fe/NH4Cl system operates under neutral conditions, which is beneficial for substrates that may be sensitive to acidic or strongly basic environments.[6] It exhibits excellent chemoselectivity for the nitro group and is known to be compatible with a wide array of functional groups.[4]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, suspend 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: Add ammonium chloride (4.0 eq) to the suspension.

-

Iron Powder Addition: Heat the mixture to reflux (around 80-90 °C) and add iron powder (5.0 eq) portion-wise over 30 minutes to control the exotherm.

-

Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.

-

Work-up: Once the reaction is complete, hot filter the mixture through a Celite pad to remove the iron sludge.

-

Purification: Wash the Celite pad with hot ethanol. Combine the filtrates and remove the ethanol under reduced pressure. The aqueous residue can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the desired product.

Data Summary Table: Iron/Ammonium Chloride Reduction

| Parameter | Value |

| Substrate | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine |

| Reagents | Iron powder, Ammonium chloride |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux (80-90 °C) |

| Reaction Time | 3-6 hours |

| Typical Yield | 85-95% |

Method 3: Reduction with Sodium Dithionite

Sodium dithionite (Na2S2O4) is a mild and versatile reducing agent that is effective for the reduction of nitroarenes to anilines.[7][8][9] It is an inexpensive and safe reagent that is compatible with aqueous reaction media.[9]

Rationale for Selection: Sodium dithionite is known for its chemoselectivity and is often used when other reducible functional groups are present in the molecule.[10][11] The reaction is typically performed in a biphasic system or in a mixture of organic solvents and water, which facilitates product isolation.

Experimental Protocol:

-

Reaction Setup: Dissolve 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or ethyl acetate) and water.

-

Reagent Addition: Add sodium dithionite (3.0-5.0 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-5 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by standard methods.

Data Summary Table: Sodium Dithionite Reduction

| Parameter | Value |

| Substrate | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine |

| Reagent | Sodium dithionite |

| Solvent | Methanol/Water or THF/Water |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 2-5 hours |

| Typical Yield | 80-90% |

Visualization of the Synthetic Transformation

Reaction Scheme

Caption: A typical experimental workflow for the reduction.

Conclusion

The selective reduction of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine can be achieved with high efficiency and chemoselectivity using several reliable methods. Catalytic transfer hydrogenation offers a safe and clean approach, while the iron/ammonium chloride system provides a cost-effective solution for larger-scale synthesis. Sodium dithionite serves as a mild and effective alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The protocols provided in this guide are robust and can be adapted as necessary with appropriate optimization.

References

- Organic Chemistry Frontiers.

- ResearchGate.

- ResearchGate.

- PubMed. Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: solid-phase syntheses of amino aryl azides and benzotriazoles.

- Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.

- ResearchGate.

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ

- ACS Publications. Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst | The Journal of Organic Chemistry.

- Reduction of Nitroarenes with Hydrogen Transfer C

- Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite.

- Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.

- ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride.

- Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

- ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes.

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Procedure for N-alkylation of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Application Note: N-Alkylation Protocols for 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Executive Summary

This guide details the synthetic procedures for the N-alkylation of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine .[1][2] This substrate presents a specific synthetic challenge: the ortho-nitro group significantly reduces the nucleophilicity of the amine via strong electron-withdrawing inductive (-I) and mesomeric (-M) effects, while simultaneously introducing steric hindrance.[1][2]

Standard alkylation conditions often fail or require forcing conditions that degrade the benzodioxin core.[3] Therefore, this note prioritizes Reductive Amination (Method A) as the "Gold Standard" for selectivity and yield, while providing Base-Mediated Direct Alkylation (Method B) as a secondary protocol for substrates where the corresponding aldehyde is inaccessible.[3][4]

Chemical Context & Retrosynthetic Strategy

Substrate Analysis:

-

Functional Groups: C6-Amine (nucleophile), C7-Nitro (deactivator).[1][2][4]

-

Reactivity Profile: The C7-nitro group creates an intramolecular hydrogen bond with the C6-amine protons, locking the conformation and further reducing the lone pair availability for nucleophilic attack.[3]

Strategic Decision Matrix:

-

Use Method A (Reductive Amination) when high mono-selectivity is required and the alkyl chain can be derived from an aldehyde/ketone.[2]

-

Use Method B (Direct Alkylation) when the alkylating agent is only available as a halide/sulfonate or when the benzodioxin core is sensitive to reducing agents.

Protocol A: Reductive Amination (Preferred Method)

Targeting Mono-alkylation with High Chemoselectivity[1][2]

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the nitro group or the benzodioxin ring.[3]

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate (Amine) | 1.0 | Reactant | Limiting reagent.[1][2][5][6] |

| Aldehyde (R-CHO) | 1.1 - 1.2 | Electrophile | Slight excess ensures conversion.[1][2] |

| NaBH(OAc)₃ | 1.5 - 2.0 | Reductant | Mild; tolerates nitro groups.[1][2] |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Promotes imine formation.[1][2] |

| 1,2-Dichloroethane (DCE) | Solvent | 0.1 M - 0.2 M | Preferred over DCM for higher boiling point.[1][2][4] |

Step-by-Step Procedure

-

Imine Formation (In Situ):

-

Charge a dry reaction vessel (under N₂ atmosphere) with 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv).

-

Add 1,2-Dichloroethane (DCE) to achieve a concentration of 0.15 M.[2][3][4][7]

-

Add the Aldehyde (1.1 equiv) and Acetic Acid (1.5 equiv).[2][3]

-

Critical Step: Stir at Room Temperature (20-25°C) for 30-60 minutes. This allows the equilibrium to shift toward the imine intermediate.[3] Note: The solution often changes color (yellow to orange/red) indicating imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to avoid exotherms.

-

Remove the ice bath and allow the reaction to warm to Room Temperature.[3] Stir for 4–16 hours.[2][3]

-

Monitoring: Check via LC-MS or TLC.[1][2] The imine intermediate (often less polar) should disappear.[3]

-

-

Work-up:

-

Purification:

Protocol B: Base-Mediated Direct Alkylation (Alternative)

Targeting N-Alkylation with Alkyl Halides[1][2]

Principle: Due to the low nucleophilicity of the amine, a stronger base and elevated temperature are required.[3][8] Cesium Carbonate is preferred over Potassium Carbonate due to the "Cesium Effect" (higher solubility and cation size), which enhances the reactivity of the amine anion.[3]

Materials Table

| Reagent | Equiv. | Role | Notes |

| Substrate (Amine) | 1.0 | Reactant | Limiting reagent.[1][2][5][6] |

| Alkyl Halide (R-X) | 1.1 - 1.2 | Electrophile | Iodides > Bromides >> Chlorides.[1][2] |

| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Base | Scavenges acid; activates amine.[1][2] |

| DMF or NMP | Solvent | 0.2 M | Polar aprotic is essential.[2][3] |

| TBAI (Optional) | 0.1 | Catalyst | Phase transfer/Finkelstein catalyst.[2][4] |

Step-by-Step Procedure

-

Activation:

-

Alkylation:

-

Add the Alkyl Halide (1.1 equiv).[3]

-

Optional: If using an alkyl chloride or bromide, add Tetrabutylammonium Iodide (TBAI) (10 mol%) to accelerate the reaction.[3][4]

-

Heat the mixture to 80°C . Caution: Do not exceed 100°C initially to avoid bis-alkylation.

-

Monitor via LC-MS every 2 hours.[1][2] Reaction times typically range from 4 to 24 hours.[2][3]

-

-

Work-up:

-

Purification:

Analytical Validation (QC)

| Parameter | Method | Expected Observation |

| Identity | ¹H NMR (DMSO-d₆) | Method A: Look for new methylene signal (NCH₂) adjacent to the R-group.[1][2] Key Diagnostic: The NH proton (if mono-alkylated) typically appears as a broad triplet or doublet around 6.0-8.0 ppm, coupled to the alkyl CH₂.[2] |

| Purity | HPLC-UV (254 nm) | Target >95%. Impurity Alert: Bis-alkylated byproduct (Method B)[1][2] elutes later (more hydrophobic).[2][4] |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = Substrate MW + Alkyl Group MW.[1][2] |

Visualized Workflows

Reaction Scheme & Decision Tree

Caption: Decision tree for selecting the optimal alkylation pathway based on reagent availability and selectivity requirements.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][3][4][7] Link[2][4][7]

-

Salvatore, R. N., et al. "Synthesis of secondary amines."[3][4][7] Tetrahedron, vol. 57, no.[3][4][7] 37, 2001, pp. 7785-7811.[2][3][4][7] (Review of N-alkylation methods including Cs2CO3 protocols). Link[2][4][7]

-

Li, J. J. "Reductive Amination."[3][4][7] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014.[3][4][7]

-

BenchChem. "Optimization of reaction conditions for N-alkylation of 2-nitroaniline." (General procedure for ortho-nitroaniline alkylation). Link[2][4][7]

Sources

- 1. 1,4-Benzodioxin, 2,3-dihydro-6-nitro- [webbook.nist.gov]

- 2. PubChemLite - N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide (C13H12N2O3S) [pubchemlite.lcsb.uni.lu]

- 3. youtube.com [youtube.com]

- 4. ionike.com [ionike.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Lab Report on Reductive Amination [art-xy.com]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Recrystallization of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Welcome to the technical support guide for the purification of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of this compound. The guidance herein is based on established principles of organic chemistry and practical laboratory experience.

I. Understanding the Molecule: Key Considerations for Recrystallization

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a moderately polar molecule. The presence of both a nitro group (electron-withdrawing) and an amino group (electron-donating) on the aromatic ring, in addition to the dioxane moiety, influences its solubility and crystallization behavior. The primary goal of recrystallization is to dissolve the impure solid in a suitable hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil, not crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent.[1] Instead of crystallizing, the compound melts and separates as a liquid phase. This can also be exacerbated by the presence of significant impurities which can depress the melting point.

Solutions:

-

Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil. Then, add a small amount of additional solvent to lower the saturation point of the solution.[2][3] This ensures that the solution becomes saturated at a lower temperature, which may be below the compound's melting point.

-

Slow Cooling is Crucial: Rapid cooling encourages oiling out. After dissolving the compound, allow the flask to cool slowly to room temperature on an insulating surface (like a cork ring or folded paper towels) before any further cooling in an ice bath.[2][3]

-

Change the Solvent System: If the issue persists, the chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or employ a mixed solvent system.

-

Charcoal Treatment for Impurities: If you suspect a high impurity load is the cause, a charcoal treatment can be effective. After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling and then perform a hot filtration to remove the charcoal and adsorbed impurities.[4]

Issue 2: No crystals form, even after the solution has cooled completely.

Q: My solution is clear and at room temperature (or even in an ice bath), but no crystals have appeared. What should I do?

A: This typically indicates that the solution is not supersaturated, meaning there is too much solvent present.[3] Alternatively, the solution may be supersaturated, but crystal nucleation has not been initiated.

Solutions:

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

-

Seed Crystals: If you have a small amount of the pure compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[3]

-

-

Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[3] Gently heat the solution to boil off a portion of the solvent. Allow the solution to cool again and observe for crystal formation. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out too quickly.

-

Consider a Different Solvent: If the compound remains stubbornly in solution, the chosen solvent may be too good at dissolving it at all temperatures. A different single solvent or a mixed solvent system might be necessary.

Issue 3: The recrystallization yield is very low.

Q: I obtained beautiful crystals, but my final yield is less than 50%. Where did my compound go?

A: A low yield can result from several factors during the recrystallization process.

Potential Causes and Solutions:

-

Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even when cold.[2] To check this, you can take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates significant product loss. If this is the case, the mother liquor can be concentrated and a second crop of crystals can be collected.

-

Premature Crystallization During Hot Filtration: If a hot filtration step was necessary to remove insoluble impurities, some of the product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[4] You can also add a small excess of hot solvent before filtration to keep the compound in solution, and then evaporate this excess solvent before cooling.[4]

-

Washing with the Wrong Solvent or Too Much Solvent: When washing the collected crystals, always use a small amount of ice-cold recrystallization solvent. Using a warm solvent or an excessive volume will dissolve some of your purified crystals.[4]

Recrystallization Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common recrystallization issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine?

A1: Given the polar nature of the nitro and amino groups, polar solvents are a good starting point.[1] Alcoholic solvents are often effective for nitroaryl compounds.[1][5] Ethanol is an excellent first choice. If the compound is too soluble in hot ethanol, a mixed solvent system like ethanol/water can be employed.[6] In this case, dissolve the compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. A few more drops of hot ethanol should clarify the solution, which can then be cooled.

Q2: How do I choose a suitable solvent system in general?

A2: The ideal solvent should have a steep solubility curve for the compound of interest, meaning it dissolves the compound well when hot but poorly when cold.[1][7] The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent. The "like dissolves like" principle is a good guideline; polar compounds tend to dissolve in polar solvents.[1] A good practice is to test the solubility of a small amount of your crude material in a few different solvents in a test tube.

| Solvent System | Rationale |

| Ethanol | A good starting point due to the polar functional groups on the molecule. |

| Ethanol/Water | A mixed solvent system is useful if the compound is too soluble in pure ethanol.[6] |

| Ethyl Acetate/Hexane | Another common mixed solvent pair for compounds of intermediate polarity. |

| Toluene | Aromatic solvents can sometimes be effective for crystallizing aromatic compounds.[6] |

Q3: My compound is colored. Will recrystallization remove the color?

A3: It depends on the nature of the colored impurity. If the impurity has different solubility characteristics than your desired compound, recrystallization can be effective. However, if the colored impurity co-crystallizes, you may need to use a decolorizing agent. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities.[4][7]

Q4: Can I recrystallize the hydrochloride salt of this amine?

A4: Yes, it is often advantageous to recrystallize the salt form of an amine. Amine salts are typically more crystalline and less prone to oxidation than the free base.[8] You can form the hydrochloride salt in situ by dissolving the crude amine in a suitable solvent (like ethanol or isopropanol) and adding a stoichiometric amount of hydrochloric acid.[9] The salt will then crystallize upon cooling.

IV. Detailed Experimental Protocol: Recrystallization using an Ethanol/Water System

This protocol outlines the steps for recrystallizing 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine using a common mixed solvent system.

-

Dissolution: Place the crude 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. It is crucial to bring the solution to a boil to ensure complete dissolution.

-

Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness. This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.

-

Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

-

Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Recrystallization Workflow Diagram

Caption: Step-by-step workflow for recrystallization using a mixed solvent system.

V. References

-

Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

Tips & Tricks: Recrystallization - Department of Chemistry: University of Rochester. Retrieved from [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from [Link]

-

Aromatic Nitro Compounds - MST.edu. Retrieved from [Link]

-

Recrystallization.pdf. Retrieved from [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry: University of Rochester. Retrieved from [Link]

-

How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. (2014, December 22). Retrieved from [Link]

-

Recrystallization, filtration and melting point. Retrieved from [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]

-

US Patent for Process for preparing form 1 ranitidine hydrochloride. (1994, August 16). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. web.mst.edu [web.mst.edu]

- 9. US5338871A - Preparation of form 1 ranitidine hydrochloride - Google Patents [patents.google.com]

Technical Support Center: Solvent Selection for 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine

CAS: 20355-50-6 | Formula: C₈H₈N₂O₄ | MW: 196.16 g/mol Synonyms: 6-Amino-7-nitro-1,4-benzodioxane; 7-Nitro-1,4-benzodioxan-6-amine

Executive Summary & Compound Profile

7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a critical intermediate, most notably utilized in the synthesis of quinazoline-based alpha-blockers such as Doxazosin .

Chemo-Physical Insight: This molecule features an ortho-nitroaniline motif fused to a benzodioxane ring.

-